molecular formula C9H10BrNO2 B2822695 5-Bromo-2-(ethylamino)benzoic acid CAS No. 82762-56-9

5-Bromo-2-(ethylamino)benzoic acid

Cat. No.: B2822695
CAS No.: 82762-56-9
M. Wt: 244.088
InChI Key: GECLABGJKKFNJZ-UHFFFAOYSA-N
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Description

5-Bromo-2-(ethylamino)benzoic acid: is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzoic acid, where the bromine atom is substituted at the 5th position and an ethylamino group is attached to the 2nd position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(ethylamino)benzoic acid typically involves the bromination of 2-(ethylamino)benzoic acid. The process can be carried out using bromine in the presence of a suitable catalyst and solvent. The reaction conditions often include maintaining a controlled temperature to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-(ethylamino)benzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethylamino group can be oxidized under specific conditions to form corresponding amides or nitriles.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-(ethylamino)benzoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for further pharmacological studies .

Industry: The compound is used in the development of specialty chemicals and materials. Its derivatives can be employed in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(ethylamino)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylamino group can form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Comparison: 5-Bromo-2-(ethylamino)benzoic acid is unique due to the presence of both a bromine atom and an ethylamino group, which can impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .

Properties

IUPAC Name

5-bromo-2-(ethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-11-8-4-3-6(10)5-7(8)9(12)13/h3-5,11H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECLABGJKKFNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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